Application Summary: Lauroylcarnitine has been used in the production of L-Carnitine, a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes .
Methods of Application: The L-carnitine biosynthesis enzymes from the fungus Neurospora crassa were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in Escherichia coli .
Results or Outcomes: The engineered E. coli strain produced L-carnitine from supplemented L-Nε-trimethyllysine in a whole cell biotransformation, resulting in 15.9 μM carnitine found in the supernatant . Notably, this strain also produced 1.7 μM L-carnitine de novo from glycerol and ammonium as carbon and nitrogen sources through endogenous Nε-trimethyllysine .
Application Summary: Lauroyl-L-carnitine, or Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency, and is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .
Methods of Application: Lauroyl-L-carnitine is synthesized in the liver from methionine . This metabolite of lysine is integral in various metabolic processes, making it a valuable asset in both biochemical and metabolomics research .
Results or Outcomes: The concentration of Lauroyl-L-carnitine can serve as a diagnostic marker, particularly in cases of carnitine deficiency . It is also significant in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .
Application Summary: Lauroylcarnitine has been used in the biosensor-guided construction of the Neurospora crassa biosynthesis pathway in Escherichia coli .
Methods of Application: L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .
Application Summary: Lauroylcarnitine supplementation has been studied in the field of sports nutrition . It is used as a supplement by recreationally-active, competitive, and highly trained athletes .
Methods of Application: Eligibility criteria included studies on healthy human subjects, treated for at least 12 weeks with LC administered orally, with no drugs or any other multi-ingredient supplements co-ingestion .
Results or Outcomes: Prolonged LC supplementation in specific conditions may affect physical performance . On the other hand, LC supplementation elevates fasting plasma TMAO, compound supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
Application Summary: Lauroylcarnitine has been studied as a potential predictor for diabetic cardiomyopathy . It is an intermediate product of fatty acid oxidation and is reported to be closely associated with the occurrence of diabetic cardiomyopathy .
Methods of Application: In a retrospective non-interventional study, plasma samples from 50 simple type 2 diabetes mellitus patients and 50 diabetic cardiomyopathy patients were analyzed by high throughput metabolomics and cluster heat map using mass spectrometry .
Results or Outcomes: The increased plasma levels in medium and long-chain acylcarnitine extracted from factors 1 and 4 are closely related to the risk of diabetic cardiomyopathy, indicating that these factors can be an important tool for diabetic cardiomyopathy risk assessment .
Application Summary: Lauroyl-L-carnitine, a metabolite, is ideal for Metabolomics and Biochemical research .
Lauroylcarnitine is a derivative of carnitine, specifically an O-acyl-L-carnitine where the acyl group is lauroyl (dodecanoyl). Its chemical formula is C₁₉H₃₇NO₄, and it is classified as a zwitterionic compound due to the presence of both positive and negative charges within its structure. This compound plays a significant role in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for energy production.
Lauroylcarnitine exhibits several biological activities:
The synthesis of lauroylcarnitine can be achieved through different methods:
Lauroylcarnitine has various applications across different fields:
Research on interaction studies involving lauroylcarnitine has highlighted its behavior in different environments:
Lauroylcarnitine shares structural similarities with several other compounds, particularly other acylcarnitines. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Acetylcarnitine | Short-chain acylcarnitine | Involved primarily in energy metabolism; smaller size allows rapid transport. |
Palmitoylcarnitine | Medium-chain acylcarnitine | Similar function but with a longer carbon chain; may have different metabolic pathways. |
Myristoylcarnitine | Medium-chain acylcarnitine | Shares similar properties but differs in chain length; potential variations in biological activity. |
Lauroylcarnitine's uniqueness lies in its specific dodecanoyl group, which influences its solubility and interaction with biological membranes compared to shorter or longer chain acylcarnitines.
High-resolution mass spectrometry represents the most sophisticated analytical approach for lauroylcarnitine detection and quantification, offering unparalleled mass accuracy and resolving power for molecular identification [1] [2]. The technique provides exceptional analytical specificity through precise mass measurements that enable differentiation of isobaric compounds with identical nominal masses [3].
Orbitrap-based systems demonstrate superior performance characteristics for lauroylcarnitine analysis, achieving mass resolutions of 30,000-60,000 full width at half maximum with mass accuracies below 5 parts per million [3] [4]. These instruments utilize electrostatic ion trapping in combination with Fourier transform data processing to generate highly accurate mass spectra. The molecular ion of lauroylcarnitine appears at mass-to-charge ratio 344.2437 in positive electrospray ionization mode, with the elemental composition C19H37NO4 confirmed through isotopic pattern matching [1] [3].
Time-of-flight mass analyzers provide complementary capabilities with mass resolutions ranging from 10,000-40,000 and scan speeds up to 50 Hz, enabling rapid data acquisition for high-throughput analyses [1] [2]. The higher acquisition rates facilitate comprehensive metabolomic profiling studies where lauroylcarnitine serves as a biomarker for fatty acid oxidation disorders [3].
Quadrupole time-of-flight hybrid instruments combine the selectivity of quadrupole mass filtering with time-of-flight analysis, achieving 4-5 orders of magnitude dynamic range [4]. This configuration enables simultaneous quantification and structural confirmation through high-resolution tandem mass spectrometry experiments [3].
The fragmentation behavior of lauroylcarnitine under high-energy collisional dissociation conditions yields characteristic product ions at mass-to-charge ratios 85.0284, 103.0390, and 144.1019 [5]. The base peak at mass-to-charge ratio 85 corresponds to the trimethylammonium butyrate fragment [C4H5O2]+, which serves as a universal diagnostic ion for all acylcarnitine species [6] [5]. The neutral loss of trimethylamine (59.0735 daltons) represents another characteristic fragmentation pathway that confirms the carnitine structural motif [5].
Analytical Parameter | Orbitrap Systems | Time-of-Flight | Q-TOF Hybrid |
---|---|---|---|
Mass Resolution (FWHM) | 30,000-60,000 | 10,000-40,000 | 20,000-50,000 |
Mass Accuracy | <5 ppm | <10 ppm | <5 ppm |
Dynamic Range | 3-4 orders | 3-4 orders | 4-5 orders |
Molecular Ion | [M+H]+ m/z 344.2437 | [M+H]+ m/z 344.2437 | [M+H]+ m/z 344.2437 |
Base Peak Fragment | m/z 85.0284 | m/z 85.0284 | m/z 85.0284 |
Liquid chromatography-tandem mass spectrometry represents the gold standard methodology for lauroylcarnitine quantification in clinical and research laboratories [7] [8] [9]. The technique combines chromatographic separation with selective mass spectrometric detection to achieve exceptional sensitivity and specificity for acylcarnitine analysis [10] [11].
Reversed-phase liquid chromatography utilizing C18 stationary phases provides effective separation of lauroylcarnitine from structurally related acylcarnitines [8] [9]. The optimized mobile phase composition consists of 0.1% formic acid in water as the aqueous phase and 0.1% formic acid in acetonitrile as the organic modifier [7] [8]. Gradient elution profiles typically initiate at 5% organic solvent, increasing to 95% over 15 minutes at flow rates between 0.3-0.5 milliliters per minute [8] [9].
Hydrophilic interaction liquid chromatography offers superior retention for polar acylcarnitines including lauroylcarnitine, utilizing polar stationary phases with aqueous-organic mobile phase systems [12] [11]. The mobile phase composition incorporates 10 millimolar ammonium formate buffer at pH 3.0 as the aqueous component and acetonitrile containing 0.1% formic acid as the organic phase [11]. The gradient profile begins at 95% acetonitrile, decreasing to 5% over 12 minutes to ensure adequate retention of short-chain acylcarnitines [12] [11].
Mixed-mode chromatography represents an emerging approach that combines multiple retention mechanisms to achieve superior separation of isomeric acylcarnitine species [9] [13]. These columns incorporate both reversed-phase and ion-exchange properties, enabling baseline resolution of structural isomers that co-elute on conventional stationary phases [9]. The mobile phase system utilizes 5 millimolar ammonium formate in water with acetonitrile gradient elution over 22 minutes [9].
Tandem mass spectrometry detection employs multiple reaction monitoring acquisition modes to achieve maximum sensitivity and selectivity [7] [8] [10]. The precursor ion at mass-to-charge ratio 344.2 undergoes collision-induced dissociation at energies between 15-40 electron volts, generating characteristic product ions [7] [8]. The primary quantification transition monitors the conversion of mass-to-charge ratio 344.2 to 85.0, while secondary transitions at 103.0 and 144.1 provide structural confirmation [8] [6].
Sample preparation protocols require minimal processing steps to maintain analytical throughput while ensuring accurate quantification [11] [6]. Plasma or serum specimens undergo protein precipitation using methanol or acetonitrile containing isotopically labeled internal standards [8] [10]. The supernatant undergoes direct injection without further purification, enabling analysis of 200-500 samples per day [10] [6].
Parameter | Reversed-Phase | HILIC | Mixed-Mode |
---|---|---|---|
Column Type | C18 (150 × 2.1 mm) | HILIC (150 × 2.1 mm) | Mixed-mode (100 × 2.1 mm) |
Mobile Phase A | 0.1% formic acid in water | 10 mM ammonium formate, pH 3.0 | 5 mM ammonium formate in water |
Mobile Phase B | 0.1% formic acid in acetonitrile | Acetonitrile with 0.1% formic acid | Acetonitrile |
Run Time (min) | 20-25 | 15-18 | 25-30 |
Product Ions (m/z) | 85.0, 103.0, 144.1 | 85.0, 103.0, 144.1 | 85.0, 103.0, 144.1, 183.1 |
Nuclear magnetic resonance spectroscopy provides unique capabilities for lauroylcarnitine analysis through non-destructive, quantitative measurement of metabolites in complex biological matrices [14] [15] [16]. The technique offers inherent structural specificity through characteristic chemical shift patterns that enable unambiguous compound identification [15] [16].
One-dimensional proton nuclear magnetic resonance serves as the primary technique for lauroylcarnitine quantification, utilizing field strengths between 400-800 megahertz to achieve adequate resolution of overlapping metabolite signals [15] [16]. The trimethylammonium group of lauroylcarnitine exhibits a characteristic singlet at 3.22 parts per million, while the terminal methyl group of the lauroyl chain resonates at 0.88 parts per million [15] [16]. These diagnostic chemical shifts enable selective quantification in the presence of endogenous metabolites and other acylcarnitines [16].
Acquisition parameters require optimization to ensure accurate quantification while maintaining reasonable experiment duration [15] [16]. Relaxation delays between 5-10 seconds accommodate complete T1 relaxation of quaternary carbon nuclei, preventing systematic quantification errors due to incomplete recovery [16]. The number of transients typically ranges from 64-128 scans, providing adequate signal-to-noise ratios for metabolites present at micromolar concentrations [15] [16].
Two-dimensional heteronuclear single quantum coherence experiments provide enhanced specificity through correlation of proton and carbon-13 chemical shifts [15] [16]. The trimethylammonium carbon appears at 54.5 parts per million in the carbon dimension, correlating with the proton signal at 3.22 parts per million [16]. The terminal methyl carbon resonates at 14.2 parts per million, correlating with the proton signal at 0.88 parts per million [15] [16]. These cross-peak positions enable unambiguous identification of lauroylcarnitine in complex metabolite mixtures [16].
Quantitative carbon-13 nuclear magnetic resonance offers direct measurement of carbon-containing metabolites without interference from water suppression artifacts [15] [16]. The technique requires longer acquisition times due to the low natural abundance of carbon-13 nuclei and longer relaxation times [16]. Quantitative measurements necessitate relaxation delays between 20-60 seconds and acquisition of 2,048-8,192 transients to achieve adequate precision [16].
Isotope-labeled internal standards represent the most accurate approach for lauroylcarnitine quantification, providing correction for matrix effects, extraction recovery, and ionization variability [17] [18] [19]. The stable isotope dilution methodology achieves exceptional analytical precision through co-elution and nearly identical chemical behavior between analyte and internal standard [17] [20].
Deuterium-labeled lauroylcarnitine serves as the primary internal standard for most analytical applications, incorporating three or nine deuterium atoms to provide adequate mass separation from the unlabeled analyte [21] [19]. Lauroyl-L-carnitine-d3 exhibits a molecular weight of 346.27 daltons, generating a precursor ion at mass-to-charge ratio 347.27 in positive electrospray ionization [19]. The deuterated internal standard undergoes identical fragmentation pathways, producing a characteristic product ion at mass-to-charge ratio 88.0 compared to 85.0 for the unlabeled compound [17] [19].
Carbon-13 labeled standards offer enhanced stability compared to deuterated analogues, particularly under acidic or basic conditions that may promote hydrogen-deuterium exchange [17] [18]. Lauroyl-L-carnitine-13C3 incorporates three carbon-13 atoms in the trimethylammonium group, generating a precursor ion at mass-to-charge ratio 348.25 [18]. The carbon-13 labeled standard demonstrates superior chromatographic behavior and thermal stability for demanding analytical applications [17] [18].
Nitrogen-15 labeled compounds provide alternative isotopic labeling when deuterium or carbon-13 variants exhibit chromatographic shifts or unexpected stability issues [17] [18]. Lauroyl-L-carnitine-15N incorporates a single nitrogen-15 atom in the quaternary ammonium group, resulting in a one-dalton mass increase compared to the natural isotope compound [18]. This labeling strategy minimizes structural perturbation while providing adequate mass spectrometric differentiation [17] [18].
Multiple internal standard strategies employ different acylcarnitine species to correct for chain-length dependent matrix effects and analytical variability [8] [19] [10]. Acetyl-L-carnitine-d3 serves as a short-chain internal standard, octanoyl-L-carnitine-d3 provides medium-chain correction, and palmitoyl-L-carnitine-d3 addresses long-chain acylcarnitine quantification [19] [10]. This approach enables comprehensive acylcarnitine profiling with optimal analytical performance across the entire chain-length spectrum [8] [10].
Isotopic purity requirements mandate greater than 98% isotopic enrichment to prevent interference from unlabeled impurities [17] [18]. Isotopologue contributions must remain below 0.1% at the analyte mass-to-charge ratio to avoid systematic quantification bias [17]. Certificate of analysis documentation provides isotopic composition data and chemical purity specifications for each internal standard lot [18] [19].
Concentration optimization requires careful consideration of analyte levels and instrument sensitivity to achieve optimal signal-to-noise ratios [17] [10]. Internal standard concentrations typically span 0.5-2.0 micromolar for plasma analysis, providing adequate signal intensity while avoiding detector saturation [10] [11]. The analyte-to-internal standard ratio should remain between 0.1-10 to ensure accurate quantification across the analytical range [17] [10].
Internal Standard | Molecular Formula | Molecular Weight | Precursor Ion | Product Ion | Isotope Purity |
---|---|---|---|---|---|
Lauroyl-L-carnitine-d3 | C19H34D3NO4 | 346.27 Da | 347.27 m/z | 88.0 m/z | >98% |
Lauroyl-L-carnitine-d9 | C19H28D9NO4 | 352.30 Da | 353.30 m/z | 91.0 m/z | >98% |
Lauroyl-L-carnitine-13C3 | 13C3C16H37NO4 | 347.25 Da | 348.25 m/z | 88.0 m/z | >99% |
Lauroyl-L-carnitine-15N | C19H3715NO4 | 344.24 Da | 345.24 m/z | 86.0 m/z | >98% |